Acetylbupleurotoxin

描述

Neurotoxins, such as those found in snake venom, specifically target the nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane, inhibiting neuromuscular transmission. This inhibition can provide a framework for understanding the function and potential applications of Acetylbupleurotoxin.

Synthesis Analysis

The synthesis of neurotoxins like Acetylbupleurotoxin might involve complex biological processes within venomous organisms. Synthetic approaches to similar toxins have been optimized to achieve high optical purity and yields, providing a basis for the laboratory synthesis of neurotoxin derivatives (Koskinen & Rapoport, 1985).

Molecular Structure Analysis

The molecular structure of neurotoxins is characterized by a low molecular weight, a specific assembly of disulfide bridges, and a distinctive molecular shape that allows for the inhibition of acetylcholine receptors (Low et al., 1976).

Chemical Reactions and Properties

Neurotoxins undergo specific interactions with acetylcholine receptors, leading to the inhibition of neurotransmitter release. These interactions are highly selective and involve specific residues and structural features of the toxins (Schiavo, Matteoli, & Montecucco, 2000).

Physical Properties Analysis

The physical properties of neurotoxins, including solubility, stability, and molecular weight, are crucial for their biological activity and interaction with receptors. The detailed characterization of these properties is essential for understanding the mechanism of action (Takai & Isobe, 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity, functional groups, and the role of disulfide bridges in neurotoxins, contribute to their specificity and potency. Modifications in these properties can affect the interaction with nAChRs and the overall neurotoxic effect (Inoue et al., 2004).

科学研究应用

Pharmacological Research : Acetylbupleurotoxin is utilized for studying pharmacological disorders and developing drug leads for treating conditions like pain and tobacco addiction (Gyanda et al., 2013).

Neurotoxicity and Neurological Pathways : It has been employed in the study of neurotoxins, axonal trafficking, sodium channels, and human coagulation pathways (Currie, 2008).

Ion Channel and Receptor Characterization : Acetylbupleurotoxin serves as a selective, diagnostic ligand in characterizing ion channels and receptors in the nervous system (Adams & Olivera, 1994).

Nicotinic Acetylcholine Receptor Studies : It is used as a specific and irreversible ligand to study the nicotinic acetylcholine receptor in various biological systems (Morley, Kemp, & Salvaterra, 1979).

Cholinergic Neurotransmission : Acetylbupleurotoxin has enabled the location and isolation of nicotinic acetylcholine receptors, playing a crucial role in cholinergic neurotransmission (Šuput & Zorec, 1994).

Study of Neuromuscular Junction : The toxin has been used in studies focused on the structure, function, and development of the neuromuscular junction, with specific binding to nicotinic acetylcholine receptors (McCann, Bracamontes, Steinbach, & Sanes, 2006).

Angiogenesis Research : It inhibits the formation of tube-like structures in human umbilical venous endothelial cells, indicating potential antiangiogenic activity (You et al., 2002).

Therapeutic Applications : Acetylbupleurotoxin has therapeutic applications in treating conditions involving involuntary muscle spasm (Hambleton, 2004).

Development of Neuroprotective Drugs : The compound is considered in the development of drugs for various nervous system and neurological disorders, as indicated by numerous patents and publications (Jones et al., 2001).

安全和危害

属性

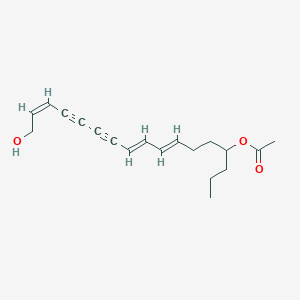

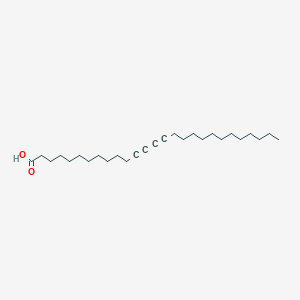

IUPAC Name |

[(7E,9E,15Z)-17-hydroxyheptadeca-7,9,15-trien-11,13-diyn-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-3-15-19(22-18(2)21)16-13-11-9-7-5-4-6-8-10-12-14-17-20/h5,7,9,11-12,14,19-20H,3,13,15-17H2,1-2H3/b7-5+,11-9+,14-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZVRHWQKJMBGD-XHWFXLNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC=CC=CC#CC#CC=CCO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(CC/C=C/C=C/C#CC#C/C=C\CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetylbupleurotoxin | |

CAS RN |

111128-30-4 | |

| Record name | 14-Acetoxybupleurotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111128304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

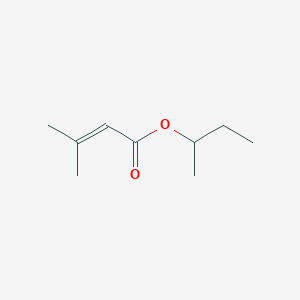

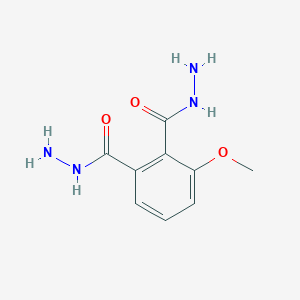

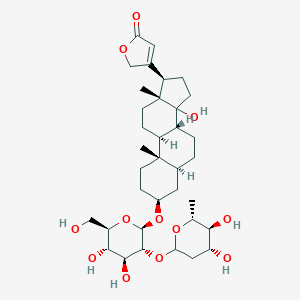

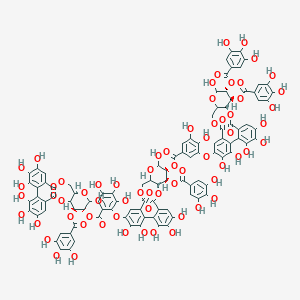

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B8735.png)

![Benz[a]anthracene-7,12-dicarboxaldehyde](/img/structure/B8740.png)

![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)

![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)